molecular formula C22H35NO8 B3040641 endo-BCN-PEG4-acid CAS No. 2226472-38-2

endo-BCN-PEG4-acid

Katalognummer B3040641
CAS-Nummer: 2226472-38-2
Molekulargewicht: 441.5 g/mol
InChI-Schlüssel: MOPSTLKSTPBGBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Endo-BCN-PEG4-acid is a PEG derivative containing a BCN group with a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) forming a stable amide bond . The BCN group can react with azide-tagged biomolecules . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The terminal carboxylic acid of this compound can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) forming a stable amide bond . The BCN group can react with azide-tagged biomolecules . It can be used in the synthesis of PROTACs .


Molecular Structure Analysis

The molecular weight of this compound is 441.5 g/mol . The functional group is endo-BCN/Carboxylic Acid . The molecular formula is C22H35NO8 .


Chemical Reactions Analysis

The terminal carboxylic acid of this compound can be reacted with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The BCN group can react with azide-tagged compound or biomolecules .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 441.5 g/mol . The functional group is endo-BCN/Carboxylic Acid . The molecular formula is C22H35NO8 . It is a hydrophilic compound, which increases its solubility in aqueous media .

Wissenschaftliche Forschungsanwendungen

1. Nucleic Acid Delivery and Tumor Targeting

"endo-BCN-PEG4-acid" is explored for its potential in enhancing nucleic acid delivery systems, particularly for targeting solid tumors. Modification of antisense oligonucleotides with PEG (polyethylene glycol) at the endo-position, as in "endo-PEG-ASO", has shown increased tumor accumulation and prolonged pharmacokinetics compared to conventional methods. This modification could be crucial for developing more effective therapies for solid tumors (Hagiwara et al., 2018).

2. Intracellular Stability and Toxicity Control

Research into bicontinuous nanospheres (BCNs) composed of poly(ethylene glycol)-block-poly(propylene sulfide) (PEG-b-PPS) reveals their potential in controlling intracellular stability and toxicity. These BCNs can be retained within cell lysosomes following endocytosis, resisting degradation and payload release until externally triggered. This characteristic can be utilized for controlled cytosolic delivery and modulation of cytotoxicity in therapeutic applications (Bobbala et al., 2020).

3. Synthesis of Boron and Nitrogen Co-doped Graphite Layers

Research involving the synthesis of crumpled boron and nitrogen co-doped graphite layers using PEG as a precursor shows promising applications in catalysis and electronic devices. The ability to tune the bond structure of these BCN sheets could significantly influence their electronic structure and, consequently, their chemical and physical properties, making them valuable for various technological applications (Jin et al., 2014).

4. Drug Delivery for Cancer Therapy

This compound-related research indicates its utility in developing multifunctional drug delivery systems for cancer therapy. These systems can be designed to mimic the response of nonenveloped viruses, triggered by acidic pH to escape endo-lysosomes, thereby enhancing the efficacy of cancer treatments. Such systems show potential for increased micellization characteristics and high loading capacity for hydrophobic chemotherapeutic drugs (Song et al., 2016).

5. Biodistribution and Dual Intracellular Delivery

Studies on bicontinuous nanospheres (BCNs) show their potential for in vivo biodistribution and dual intracellular delivery of lipophilic and water-soluble payloads. These properties are crucial for developing controlled delivery applications and understanding organ-level uptake and immune cell interactions (Allen et al., 2018).

Wirkmechanismus

Target of Action

The primary target of endo-BCN-PEG4-acid is the azide-tagged compound or biomolecule . The compound is designed to interact with these targets, which play a crucial role in various biological processes.

Mode of Action

This compound is a click chemistry reagent with a BCN group and a terminal carboxylic acid (CO2H) . The terminal carboxylic acid is reactive with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The BCN group can react with azide-tagged compounds or biomolecules . This interaction results in the formation of a stable complex, which can then participate in further reactions or processes.

Biochemical Pathways

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This affects the protein degradation pathway, leading to downstream effects on various cellular processes.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its chemical properties. The hydrophilic PEG spacer in the compound increases its solubility in aqueous media , which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of this compound’s action is the formation of a stable amide bond with primary amine groups and the reaction with azide-tagged compounds or biomolecules . This can lead to the selective degradation of target proteins when the compound is used as a PROTAC linker . The molecular and cellular effects of this action depend on the specific azide-tagged compound or biomolecule that the compound interacts with.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of activators such as EDC or HATU is necessary for the compound to react with primary amine groups . Additionally, the compound’s solubility in aqueous media suggests that its action, efficacy, and stability may be influenced by the hydration level of the environment

Safety and Hazards

Endo-BCN-PEG4-acid may cause respiratory irritation, skin irritation, and serious eye irritation . It should be used only outdoors or in a well-ventilated area . Contact with skin should be avoided, and contaminated clothing should be washed before reuse .

Zukünftige Richtungen

Endo-BCN-PEG4-acid is a promising compound in the field of drug delivery . Its ability to form stable amide bonds with primary amine groups and react with azide-tagged biomolecules makes it a valuable tool in the synthesis of PROTACs . This could lead to the development of new therapeutic strategies for various diseases.

Biochemische Analyse

Biochemical Properties

The BCN group in endo-BCN-PEG4-acid can react with azide-tagged biomolecules . This reaction is a key part of the biochemical interactions of this compound. Specific enzymes, proteins, and other biomolecules that interact with this compound are not mentioned in the available resources.

Molecular Mechanism

The molecular mechanism of this compound involves the reaction of the BCN group with azide-tagged biomolecules . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .

Eigenschaften

IUPAC Name

3-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35NO8/c24-21(25)7-9-27-11-13-29-15-16-30-14-12-28-10-8-23-22(26)31-17-20-18-5-3-1-2-4-6-19(18)20/h18-20H,3-17H2,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPSTLKSTPBGBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCC(=O)O)CCC#C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1421932-54-8
Record name exo-BCN-PEG4-acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
endo-BCN-PEG4-acid
Reactant of Route 2
endo-BCN-PEG4-acid
Reactant of Route 3
Reactant of Route 3
endo-BCN-PEG4-acid
Reactant of Route 4
Reactant of Route 4
endo-BCN-PEG4-acid
Reactant of Route 5
Reactant of Route 5
endo-BCN-PEG4-acid
Reactant of Route 6
endo-BCN-PEG4-acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.